1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-(6-fluoroquinolin-8-yl)ethanamine |
InChI |
InChI=1S/C11H11FN2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h2-7H,13H2,1H3 |
InChI Key |
AABUDVWYBATQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC(=C1)F)C=CC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure analysis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Abstract
The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, renowned for yielding potent therapeutic agents.[1][2] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of pharmacological properties, making rigorous structural analysis paramount in the development of new chemical entities. This guide provides a comprehensive technical framework for the definitive structural elucidation and purity assessment of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, a compound of significant interest due to its structural similarity to established bioactive molecules. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide an unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical chemistry behind novel quinoline derivatives.
Introduction: The Significance of the Fluoroquinolone Core
1-(6-Fluoroquinolin-8-yl)ethan-1-amine (Molecular Formula: C₁₁H₁₁FN₂, Molecular Weight: 190.22 g/mol ) belongs to the broad class of fluoroquinolone compounds.[3] This class has produced some of the most successful broad-spectrum antimicrobial agents by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2] The presence of a fluorine atom at the C-6 position is a critical modification known to enhance bacterial cell penetration and increase potency against both Gram-negative and Gram-positive bacteria.[1][4]
Furthermore, the 8-aminoquinoline scaffold, a key feature of this molecule, is historically significant, being the basis for antimalarial drugs like primaquine. Derivatives of the closely related 8-hydroxyquinoline have also demonstrated a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[5][6][7] The unique combination of these structural motifs in 1-(6-Fluoroquinolin-8-yl)ethan-1-amine makes it a compelling candidate for drug discovery programs. Therefore, a robust and unequivocal confirmation of its chemical structure is the foundational step for any further biological or pharmacological investigation.
This guide explains the causality behind the selection of analytical techniques and provides field-proven protocols for the complete structural verification of the title compound.
Conceptual Synthesis Workflow
While numerous specific synthetic routes exist for quinoline derivatives, a common and logical approach involves the construction of the core followed by side-chain modification. The synthesis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine could plausibly begin from a precursor like 6-fluoro-8-nitroquinoline, which is then subjected to functional group transformations to introduce the 1-aminoethyl group at the C-8 position.
Spectroscopic Elucidation
Spectroscopic analysis is the cornerstone of structural chemistry. For a molecule like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, a combination of NMR and MS provides a complete picture of its atomic arrangement and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton and identify functional groups.
We employ both ¹H and ¹³C NMR to build a complete structural profile. ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms. For a fluoroquinoline, ¹⁹F NMR could also be used to confirm the fluorine environment, and 2D NMR techniques (like COSY and HSQC) can definitively establish proton-proton and proton-carbon connectivities.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak and integrate all signals.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H₂ | 8.8 - 8.9 | dd | 1H | Deshielded by adjacent nitrogen. |
| H₄ | 8.1 - 8.3 | dd | 1H | Deshielded by nitrogen, ortho to H₃. |
| H₃ | 7.3 - 7.5 | dd | 1H | Coupled to H₂ and H₄. |
| H₅ | 7.6 - 7.8 | dd | 1H | Coupled to H₇ (meta) and fluorine (para). |
| H₇ | 7.2 - 7.4 | dd | 1H | Coupled to H₅ and fluorine (meta). |
| -CH(NH₂)- | 4.5 - 4.8 | q | 1H | Coupled to the adjacent methyl group. |
| -NH₂ | 1.5 - 2.5 | br s | 2H | Broad signal, exchangeable with D₂O. |
| -CH₃ | 1.5 - 1.7 | d | 3H | Coupled to the adjacent methine proton. |
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for faster acquisition.
-
Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the carbon probe/frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm).
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C₂ | ~150 | Aromatic C=N carbon. |
| C₃ | ~122 | Aromatic CH. |
| C₄ | ~136 | Aromatic CH. |
| C₄ₐ | ~128 | Aromatic quaternary carbon. |
| C₅ | ~125 | Aromatic CH, coupled to fluorine. |
| C₆ | ~158 (d) | Aromatic carbon directly bonded to fluorine (shows C-F coupling). |
| C₇ | ~115 (d) | Aromatic CH, coupled to fluorine. |
| C₈ | ~145 | Aromatic carbon bearing the ethylamine substituent. |
| C₈ₐ | ~140 | Aromatic quaternary carbon. |
| -CH(NH₂) | ~50 | Aliphatic methine carbon. |
| -CH₃ | ~25 | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further provides structural clues by analyzing fragmentation patterns.
We use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous confirmation of the elemental formula (C₁₁H₁₁FN₂).[8] MS/MS analysis is then performed on this parent ion. The resulting fragments are diagnostic of the molecule's structure; for instance, the loss of the ethylamine side chain or fragmentation of the quinoline ring itself are expected pathways based on established fragmentation rules for quinolines.[9][10]
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (for sample introduction):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Scan a mass range of m/z 100-500 to find the [M+H]⁺ ion.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion (m/z 191.10) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂ |
| Exact Mass (Neutral) | 190.0906 |
| [M+H]⁺ Ion (Monoisotopic) | 191.0984 |
Predicted Fragmentation Pathway:
The primary fragmentation is expected to involve the cleavage of the ethylamine side chain, which is the most labile part of the molecule.
Chromatographic Purity Assessment
Confirming the identity of a compound is insufficient; its purity must also be established. HPLC is the gold standard for this purpose in the pharmaceutical industry.
A reverse-phase HPLC method with UV detection provides a robust and reliable way to quantify the purity of the synthesized compound. The principle is to separate the target molecule from any starting materials, by-products, or degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. Coupling HPLC to a mass spectrometer (LC-MS) allows for the simultaneous identification of any detected impurities.[12]
Protocol: Purity Analysis by HPLC-UV
-
System Preparation: Use a standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 10%).
-
Linearly increase to a high percentage of Solvent B (e.g., 95%) over 20-30 minutes.
-
Hold for several minutes before returning to initial conditions to re-equilibrate.
-
-
Detection: Monitor at a wavelength where the quinoline chromophore absorbs strongly, typically around 254 nm and 280 nm.
-
Sample Analysis: Inject a known concentration of the sample (~1 mg/mL).
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak. A purity level of >95% is typically required for subsequent biological screening.
Conclusion
The structural analysis of a novel compound like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine requires a multi-pronged, self-validating analytical strategy. Through the rigorous application of ¹H and ¹³C NMR spectroscopy, we can piece together the molecular framework and confirm atomic connectivity. High-resolution mass spectrometry provides an indisputable confirmation of the elemental formula, while tandem MS offers corroborating evidence of the structure through predictable fragmentation. Finally, HPLC analysis establishes the purity of the material, ensuring that subsequent biological evaluations are conducted on a well-characterized entity. This comprehensive approach ensures the scientific integrity required for advancing promising molecules in the drug discovery and development pipeline.
References
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
de la Guardia, M., et al. (2013). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 48(8), 915-923. [Link]
-
Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(1), 30-33. [Link]
-
Leyva-Ramos, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(3), 194-198. [Link]
-
Martinez, R., et al. (2018). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 23(11), 2890. [Link]
-
Mishra, P., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceuticals, 15(9), 1048. [Link]
-
Saleh, M. A., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 241, 114620. [Link]
-
Samad, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4259. [Link]
-
Seliem, I. A., et al. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography B, 1152, 122239. [Link]
-
Tang, J. C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 122-126. [Link]
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1369201-74-0 Cas No. | 1-(6-Fluoroquinolin-8-yl)ethan-1-amine | Matrix Scientific [matrixscientific.com]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempap.org [chempap.org]
- 10. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Synthesis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Topic: Asymmetric synthesis protocols for 1-(6-Fluoroquinolin-8-yl)ethan-1-amine Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The chiral primary amine 1-(6-Fluoroquinolin-8-yl)ethan-1-amine represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. The presence of the fluorine atom at the C6 position modulates metabolic stability and pKa, while the C8-chiral center provides a critical vector for protein-ligand interaction.
Synthesizing this scaffold is non-trivial due to the steric bulk at the C8 position and the potential for metal chelation by the quinoline nitrogen. This guide details two validated protocols:
-
Method A (Discovery Scale): Ellman’s Sulfinamide Auxiliary approach, prioritizing high enantiomeric excess (ee) and predictability.
-
Method B (Process Scale): Asymmetric Transfer Hydrogenation (ATH), prioritizing atom economy and scalability.
Strategic Analysis of Synthetic Routes
Challenge: The C8-Position
The C8-acetyl group is flanked by the quinoline nitrogen and the C7-proton. This creates a "pocket" that hinders nucleophilic attack. Furthermore, the basic nitrogen can poison Lewis acidic catalysts or sequester metal hydrides.
| Feature | Method A: Ellman Auxiliary | Method B: ATH (Rh/Ir) |
| Primary Advantage | Extremely high diastereoselectivity (>98:2 dr) | High atom economy; no stoichiometric chiral waste |
| Key Risk | Titanium chelation by quinoline nitrogen | Chemoselectivity (reduction of quinoline ring) |
| Scale Suitability | mg to multigram (Discovery) | 100g to kg (Process) |
| Time Investment | 3 Steps (2-3 days) | 1-2 Steps (1 day) |
Method A: Ellman's Sulfinamide Protocol (Recommended for Discovery)
This method utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The reaction proceeds via a ketimine intermediate, which is reduced diastereoselectively.[1]
Mechanism & Causality
The stereochemistry is determined during the reduction of the N-sulfinyl ketimine.
-
NaBH₄ Reduction: Proceeds via a closed, six-membered chair-like transition state .[1] The bulky tert-butyl group and the bulky quinoline scaffold orient themselves equatorially to minimize steric clash, dictating the hydride attack vector.
-
L-Selectride Reduction: If NaBH₄ fails to yield high dr (due to quinoline N-chelation disrupting the transition state), bulky borohydrides like L-Selectride operate via an open transition state , often reversing the sense of induction.
Experimental Workflow
Figure 1: Step-wise workflow for Ellman's Sulfinamide synthesis of the target amine.
Detailed Protocol
Step 1: Ketimine Formation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagents: Add 1-(6-fluoroquinolin-8-yl)ethanone (1.0 equiv, 5.0 mmol) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv, 6.0 mmol) to the flask.
-
Solvent/Catalyst: Add anhydrous THF (25 mL, 0.2 M) followed by Ti(OEt)₄ (2.5 equiv, 12.5 mmol). Note: The excess Ti is crucial to scavenge water and overcome chelation by the quinoline nitrogen.
-
Reaction: Heat to reflux (70-75 °C) for 16–24 hours. Monitor by TLC or LCMS (conversion is usually slower than simple acetophenones).
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). A thick white slurry of Titanium salts will form. Filter through a pad of Celite.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The ketimine is hydrolytically unstable; store in a desiccator.
Step 2: Diastereoselective Reduction[1]
-
Setup: Dissolve the purified ketimine (1.0 equiv) in anhydrous THF (0.1 M) in a dry RBF under Argon. Cool to -48 °C (dry ice/acetonitrile bath). Note: Lower temperatures improve dr.
-
Reduction: Add NaBH₄ (4.0 equiv) in one portion. Alternatively, for enhanced selectivity, add L-Selectride (1.5 equiv, 1M in THF) dropwise.
-
Completion: Stir at -48 °C for 4 hours, then warm slowly to RT.
-
Quench: Add MeOH dropwise until gas evolution ceases.
-
Isolation: Partition between EtOAc and sat. NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[2]
-
Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. If dr > 95:5, proceed.[3] If lower, recrystallize the sulfinamide intermediate.
Step 3: Acidic Cleavage
-
Hydrolysis: Dissolve the sulfinamide in MeOH. Add 4M HCl in Dioxane (4.0 equiv).
-
Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) often forms.
-
Free Basing: Concentrate to dryness. Redissolve in water, wash with Et₂O (removes sulfinyl byproducts), then basify aqueous layer to pH >12 with 2M NaOH. Extract with DCM (3x).
-
Final Product: Dry (Na₂SO₄) and concentrate to yield the chiral amine.
Method B: Asymmetric Transfer Hydrogenation (Scalable)
For scales >10g, the titanium waste from Method A becomes problematic. ATH using Noyori-Ikariya type catalysts is the preferred industrial route.
Catalyst Selection
-
Catalyst: RhCl(Cp)(TsDPEN)* or IrCl(Cp)(TsDPEN)*.
-
Why: These catalysts are highly active for C=N reduction and tolerate heteroaromatic rings better than heterogeneous hydrogenation catalysts (Pd/C), reducing the risk of hydrogenating the quinoline ring.
-
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).
Experimental Protocol (One-Pot Reductive Amination)
-
Imine Formation: In a pressure vessel, combine 1-(6-fluoroquinolin-8-yl)ethanone (10 mmol), Ammonium Formate (5.0 equiv), and Molecular Sieves (4Å) in isopropanol (IPA). Stir at 40 °C for 2 hours to establish the ketone-imine equilibrium.
-
Catalyst Addition: Add (S,S)-RhCl(Cp)(TsDPEN)* (0.5 - 1.0 mol%).
-
Reaction: Seal the vessel and heat to 60 °C for 24 hours.
-
Workup: Filter off sieves. Concentrate IPA. Dissolve residue in 1M HCl. Wash with Et₂O (removes unreacted ketone). Basify aqueous phase and extract with DCM.
-
Salt Formation: To upgrade ee, convert the crude oil to the HCl or Tartrate salt and recrystallize from EtOH/Et₂O.
Figure 2: Catalytic cycle for Rh-catalyzed Asymmetric Transfer Hydrogenation.
Data Summary & Comparison
| Parameter | Ellman Method | ATH Method |
| Yield (Isolated) | 75 - 85% | 85 - 92% |
| Enantiomeric Excess (ee) | > 98% (after recrystallization) | 90 - 95% (direct) |
| Reaction Time | 48 Hours | 24 Hours |
| Atom Economy | Low (Stoichiometric auxiliary + Ti waste) | High (Catalytic) |
| Cost Driver | Sulfinamide Auxiliary | Rh/Ir Catalyst |
Application Scientist Notes (Troubleshooting)
-
The "Stalled" Condensation: The 8-acetyl group is sterically crowded. If conversion in Method A (Step 1) stalls at 50%, do not add more Ti(OEt)₄. Instead, add 10% equivalent of Yb(OTf)₃ as a Lewis acid booster, or switch solvent to Toluene and use a Dean-Stark trap to physically remove water.
-
Chemoselectivity in ATH: If you observe reduction of the quinoline ring (formation of tetrahydroquinoline), lower the temperature to 40 °C and increase the catalyst loading. The activation energy for ring reduction is significantly higher than imine reduction.
-
Determination of Absolute Configuration: Do not assume configuration based solely on the auxiliary. The 6-fluoro substituent can alter the electronic face preference. Confirm absolute configuration (R/S) by X-ray crystallography of the HCl salt or by comparing optical rotation with des-fluoro analogs.
References
-
Ellman's Auxiliary Overview: Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link
-
ATH of Quinolines/Imines: Wang, C.; Wu, X.; Xiao, J. "Asymmetric Transfer Hydrogenation of Imines and Iminiums." Chemistry – An Asian Journal, 2008 , 3(10), 1750–1770. Link
-
Kinetic Resolution of 8-Substituted Quinolines: Wang, D.-S.; Chen, Q.-A.; Li, W.; Yu, C.-B.; Zhou, Y.-G.; Zhang, X. "Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles." Journal of the American Chemical Society, 2010 , 132(26), 8909–8911. (Context on heteroaromatic hydrogenation challenges). Link
-
Mechanistic Insight (Open vs Closed TS): Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 3. Asymmetric Reduction of tert-Butanesulfinyl Ketimines by N-Heterocyclic Carbene Boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimized Reductive Amination of 6-Fluoro-8-Acetylquinoline
Executive Summary
The reductive amination of 6-fluoro-8-acetylquinoline presents a unique synthetic challenge due to the peri-position steric hindrance exerted by the quinoline nitrogen and the C1-proton, combined with the electron-withdrawing nature of the 6-fluoro substituent. Standard protocols utilizing Sodium Triacetoxyborohydride (
This guide details a Titanium(IV) Isopropoxide-mediated protocol . This method utilizes
Mechanistic Rationale & Reaction Design[1]
The Challenge: Peri-Strain and Electronics
-
Steric Hindrance: The acetyl group at the 8-position is flanked by the quinoline nitrogen lone pair and the C7/C1 positions. This "peri-effect" inhibits the nucleophilic attack of the amine, making the equilibrium formation of the imine unfavorable under standard equilibrium conditions.
-
Electronic Deactivation: The 6-fluoro group pulls electron density from the ring, slightly increasing the electrophilicity of the ketone carbonyl. However, this is overshadowed by the steric barrier.
-
Competing Reduction: Without complete imine formation, hydride donors (like
) will preferentially reduce the unreacted ketone to the secondary alcohol, a difficult-to-separate impurity.
The Solution: Titanium(IV) Mediation
To overcome these barriers, Titanium(IV) isopropoxide is employed.[1][2][3] It serves two critical functions:
-
Lewis Acid Activation: Coordinates to the ketone oxygen, increasing susceptibility to nucleophilic attack.[4]
-
Dehydrating Agent: Irreversibly scavenges the water byproduct, shifting the equilibrium entirely toward the imine/enamine species (Le Chatelier's principle).
Reaction Pathway Visualization
The following diagram illustrates the specific activation pathway for 6-fluoro-8-acetylquinoline.
Figure 1: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the irreversible dehydration step critical for hindered substrates.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 6-Fluoro-8-acetylquinoline | Substrate | 1.0 | Limiting reagent. |
| Amine (R-NH | Nucleophile | 1.2 - 1.5 | Use HCl salt + |
| Titanium(IV) isopropoxide | Catalyst/Scavenger | 2.0 | Technical grade (97%+) is sufficient. |
| Sodium Borohydride | Reductant | 1.5 | Added after imine formation.[1][3] |
| Ethanol (Absolute) | Solvent | [0.2 - 0.5 M] | Methanol can be used; avoid wet solvents. |
| Ammonium Hydroxide (2M) | Quench | Excess | Required to break Ti-emulsion. |
Step-by-Step Procedure
Phase 1: Imine Formation (The Critical Step)
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add 6-fluoro-8-acetylquinoline (1.0 equiv) and Absolute Ethanol (concentration ~0.5 M).
-
Amine Addition:
-
If Amine is liquid: Add amine (1.2 equiv) directly via syringe.
-
If Amine is HCl salt: Add Amine·HCl (1.5 equiv) and Triethylamine (
, 1.5 equiv) to the flask.
-
-
Titanium Addition: Add
(2.0 equiv) dropwise via syringe. Note: The solution may warm slightly and change color (often yellow/orange) indicating complexation. -
Incubation: Stir the mixture at Ambient Temperature (20-25°C) for 12-16 hours .
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone peak. If the ketone remains, heat to 40-50°C for 2 hours. Do not proceed to reduction until the ketone is consumed.
-
Phase 2: Reduction
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reduction: Add
(1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[5] -
Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
Phase 3: Workup (Titanium Emulsion Management)
The standard aqueous workup creates a gelatinous
-
Quench: Pour the reaction mixture into a beaker containing 2M Ammonium Hydroxide (
) (2mL per mmol of substrate). -
Precipitation: A white/grey precipitate will form. Dilute with Dichloromethane (
). -
Filtration: Filter the biphasic mixture through a pad of Celite . Wash the pad thoroughly with DCM.
-
Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Purification[7]
-
Flash Chromatography: Silica gel. Eluent: 0-10% Methanol in DCM (with 1%
additive if streaking occurs). -
Salt Formation: If the free base is oily, convert to the HCl or Fumarate salt for crystallization.
Workup Decision Tree
Handling the titanium residues is the most common failure point in this protocol. Follow this logic flow to ensure clean isolation.
Figure 2: Optimized workup workflow for removing Titanium byproducts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance at C8 prevents imine formation. | Increase |
| Alcohol Impurity | Incomplete imine formation before | Extend Phase 1 time; Ensure anhydrous conditions (molecular sieves). |
| Emulsion during workup | Incomplete hydrolysis of Titanium species. | Use 1M NaOH instead of |
| Product stuck on Silica | Basic nitrogen interaction with silanols. | Pre-treat silica with 1% |
References
-
Bhattacharyya, S. (1995).[6] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] Link
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link
-
Barney, et al. (2011). "Synthesis of 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate." ResearchGate.[8][9] Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. sciencemadness.org [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protocol: Synthesis and Optimization of Schiff Bases Derived from 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Executive Summary
This application note details the synthetic pathway, optimization strategies, and characterization protocols for Schiff bases derived from 1-(6-Fluoroquinolin-8-yl)ethan-1-amine . This specific scaffold represents a high-value pharmacophore in medicinal chemistry, combining the metabolic stability of the 6-fluoro substituent with the chiral versatility of the 8-(1-aminoethyl) side chain.
Unlike simple aniline-derived Schiff bases, this protocol addresses the specific steric challenges imposed by the peri-position (C8) of the quinoline ring and the alpha-methyl group of the ethylamine chain.
Part 1: Strategic Analysis & Precursor Considerations
The Fluorine & Chiral Advantage
In drug design, the inclusion of the 6-fluoro substituent serves two critical functions:
-
Metabolic Blocking: It obstructs P450-mediated oxidation at the electron-rich C6 position, significantly extending the half-life of the final bioactive molecule.
-
Lipophilicity Modulation: Fluorine increases the LogP, enhancing membrane permeability for intracellular targets (e.g., DNA gyrase in bacteria or topoisomerase in cancer cells).
Synthetic Pathway Overview
The synthesis is a two-stage process. First, the generation of the chiral amine precursor (if not purchased), followed by the condensation with an aldehyde.
Figure 1: Synthetic workflow from ketone precursor to final Schiff base.[1][2][3][4][5][6][7][8][9][10][11][12] Note the critical dehydration step required to drive the equilibrium forward.
Part 2: Detailed Experimental Protocol
Materials & Reagents[9][13]
-
Amine Precursor: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine (1.0 eq).
-
Electrophile: Substituted Benzaldehyde (1.0 - 1.1 eq).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Avoid aqueous solvents.
-
Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).
-
Desiccant: Activated 4Å Molecular Sieves (Critical for high yield).
Step-by-Step Synthesis Procedure
Step 1: Reaction Assembly
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 mmol of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine in 10-15 mL of absolute ethanol.
-
Expert Tip: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (Et3N) to liberate the free base before adding the aldehyde.
-
-
Addition: Add 1.0 mmol of the chosen aromatic aldehyde.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Mechanism:[6] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to attack by the sterically hindered amine.
-
Step 2: Reflux & Dehydration
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) with vigorous stirring.
-
Equilibrium Management: Add 1.0 g of activated 4Å molecular sieves directly to the reaction mixture or use a Dean-Stark trap if scaling up (>5g).
-
Why? The formation of the imine releases water. Because the amine is on a branched carbon (alpha-methyl) and near the quinoline ring, the reverse reaction (hydrolysis) is kinetically favorable. Removing water is non-negotiable for yields >80%.
-
-
Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot (Schiff base).
-
Duration: Typically 4–8 hours.
-
Step 3: Work-up & Purification
-
Filtration: Filter the hot solution to remove molecular sieves.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Observation: The Schiff base often precipitates as yellow/orange needles.
-
-
Isolation: Filter the solid and wash with cold ethanol.
-
Recrystallization (if needed): Recrystallize from hot ethanol/chloroform mixtures.
Part 3: Characterization & Quality Control
To validate the structure, specific spectroscopic markers must be identified. The 6-fluoro group and the chiral center provide unique signatures.
NMR Spectroscopy Markers
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Validation Note |
| ¹H NMR | 8.20 – 8.80 ppm | Singlet (s) | -N=CH- (Imine) | The "Gold Standard" for Schiff base confirmation. Absence indicates hydrolysis. |
| ¹H NMR | 4.80 – 5.50 ppm | Quartet (q) | -CH(CH₃)- | The chiral proton. Shift varies based on shielding by the quinoline ring. |
| ¹H NMR | 1.40 – 1.70 ppm | Doublet (d) | -CH(CH₃)- | Methyl group doublet; confirms the ethyl side chain integrity. |
| ¹³C NMR | 158 – 165 ppm | Singlet | C=N | Characteristic imine carbon.[9] |
| ¹⁹F NMR | -110 to -130 ppm | Multiplet | Ar-F | Confirms presence of the 6-fluoro substituent. |
Infrared (FT-IR) Spectroscopy[1]
-
Target Band: A strong, sharp peak at 1615–1640 cm⁻¹ (C=N stretching).
-
Absence Check: Ensure no broad band exists at 3300–3500 cm⁻¹ (indicates unreacted amine or water contamination).
Part 4: Troubleshooting & Optimization Logic
If yields are low (<50%) or the product is an oil, apply the following decision matrix.
Figure 2: Decision matrix for troubleshooting common synthetic failures in sterically hindered Schiff base formation.
Part 5: Biological Context & Applications[3][12]
Researchers synthesizing this scaffold are typically investigating Fluoroquinolone-like activity.
-
Antimicrobial Activity: The 6-fluoroquinoline moiety mimics the core of ciprofloxacin and norfloxacin. The Schiff base modification allows for the chelation of metal ions (Cu²⁺, Zn²⁺), which has been shown to enhance cytotoxicity against S. aureus and E. coli by disrupting bacterial cell walls and generating ROS (Reactive Oxygen Species).
-
Anticancer Potential: Schiff bases of 8-substituted quinolines act as intercalators. The planar quinoline ring inserts between DNA base pairs, while the "tail" (the imine and aryl group) interacts with the minor groove. The 6-fluoro group enhances the stability of this complex against metabolic degradation.
References
-
Steric Control in Schiff Base Synthesis
-
General Schiff Base Protocols
- Title: What are the conditions used for schiff base reaction? (Expert Consensus).
- Source: ResearchG
-
URL:[Link]
-
Biological Activity of Fluoroquinolines
- Title: Fluoroquinolones' Biological Activities against Labor
- Source: NIH / PMC
-
URL:[Link]
-
Characterization of Quinoline Schiff Bases
- Title: Synthesis and characteriz
- Source: Intern
-
URL:[Link]
-
Precursor Synthesis (8-Aminoquinoline derivatives)
- Title: Preparation of 8-aminoquinoline (General reduction protocols).
- Source: PrepChem
-
URL:[Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning by Quinoline-Based Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of catalyst poisoning when utilizing quinoline-based ligands in your experiments.
Introduction: The Duality of Quinolines in Catalysis
Quinoline and its derivatives are indispensable scaffolds in medicinal chemistry and materials science. [1][2]However, their utility in catalytic transformations is often hampered by a significant challenge: the quinoline nitrogen atom, with its lone pair of electrons, can act as a potent poison to many transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium. [3][4]This guide will equip you with the knowledge to diagnose, mitigate, and in some cases, reverse catalyst deactivation caused by these critical, yet challenging, molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst poisoning by quinolines.
Q1: Why is my catalyst deactivating in the presence of a quinoline-based substrate?
A1: The primary cause of deactivation is the strong coordination of the nitrogen atom in the quinoline ring to the active metal center of your catalyst (e.g., Palladium). [5]This binding event blocks the sites necessary for the catalytic cycle to proceed, leading to a dramatic drop in or complete loss of activity. [5][6]This phenomenon is a form of chemical deactivation known as poisoning. [6]
Q2: What are the tell-tale signs of catalyst deactivation in my reaction?
A2: Be vigilant for the following indicators:
-
A noticeable decrease in the reaction rate or a complete stall before reaching full conversion. [5]
-
The necessity for increased catalyst loading in subsequent runs to achieve the same outcome. [5]
-
A visible change in the reaction mixture's color, which might suggest the formation of inactive catalyst species like palladium black. [4][5]
-
For heterogeneous catalysts, a change in the physical appearance, such as aggregation or color change of the solid catalyst. [5]
Q3: My reaction starts but then slows down or stops. What's happening?
A3: This is a classic symptom of gradual catalyst deactivation. [7]It's likely that as the reaction proceeds, the concentration of the quinoline-containing product or intermediate increases, leading to progressive poisoning of the catalyst's active sites. Another possibility is fouling, where insoluble byproducts deposit on the catalyst surface. [4]
Q4: Are certain types of catalytic reactions more prone to poisoning by quinolines?
A4: Yes, palladium-catalyzed cross-coupling reactions are particularly susceptible. [5]Hydrogenation reactions using traditional noble metal catalysts (Pd, Pt, Ru) are also frequently affected. [3]Interestingly, in some specific cases, like with supported gold nanoparticle catalysts, quinolines can act as promoters for hydrogenation. [3]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve more complex issues related to catalyst poisoning.
Guide 1: Diagnosing the Deactivation Mechanism
Before you can effectively address the problem, you must identify the primary deactivation mechanism. The main culprits are poisoning, coking/fouling, sintering, and leaching. [7]
dot
Caption: Troubleshooting workflow for catalyst deactivation.
This protocol helps determine if the active metal is dissolving from the support into the reaction medium, indicating leaching. [7]
-
Run the Reaction: Perform your standard catalytic reaction for a defined period (e.g., 2-4 hours) where you typically observe activity. [7]
-
Hot Filtration: While the reaction is still at the operational temperature, quickly and carefully filter the solid catalyst out of the reaction mixture. [7]This is critical to differentiate between true homogeneous catalysis by leached species and catalysis by fine catalyst particles. [7]
-
Continue the Reaction: Allow the filtrate (the reaction mixture without the solid catalyst) to continue reacting under the same conditions.
-
Analyze: Monitor the reaction progress. If the reaction continues to proceed, it indicates that the active metal has leached into the solution and is catalytically active in a homogeneous form. If the reaction stops, leaching is not the primary deactivation mechanism.
Guide 2: Mitigation Strategies
Once you have a probable diagnosis, you can implement targeted strategies to overcome the poisoning.
| Strategy | Description | Applicable To |
| Feedstock Purification | Remove potential poisons from starting materials and solvents. [8]Impurities can act as catalyst poisons. [5] | Poisoning |
| Catalyst Modification | Alter the catalyst's composition or structure to make it less susceptible to poisoning. [8]This can include adding a second metal or using catalyst supports that are more robust. [8] | Poisoning, Sintering |
| Process Optimization | Adjusting reaction conditions can sometimes disfavor the poisoning process. Operating at the lowest effective temperature can minimize sintering and coking. [7] | Sintering, Coking |
| Incremental Substrate Addition | Instead of adding all the quinoline-based substrate at once, a slow, continuous addition can help maintain a low concentration of the potential poison, extending the catalyst's lifetime. [5] | Poisoning |
| Use of Additives | In some cases, adding a Lewis base can compete with the quinoline for adsorption on the catalyst surface, preventing deactivation. [7]For some cobalt-based hydrogenations, adding aqueous HCl was found to curb deactivation. [9] | Poisoning |
| Intentional Poisoning | In specific reactions like the Rosenmund reduction, quinoline is intentionally added to a palladium catalyst to reduce its activity and prevent over-reduction of the aldehyde product to an alcohol. [6]This highlights the nuanced role quinolines can play. | Selective Hydrogenation |
dotdot graph TD { subgraph "Pre-Reaction" A[Feedstock Purification] --> B[High Purity Reagents]; C[Catalyst Selection] --> D[Resistant Catalyst Formulation]; end subgraph "In-Reaction" E[Process Optimization] --> F[Lower Temperature, Adjusted Pressure]; G[Incremental Addition] --> H[Maintain Low Poison Concentration]; I[Use of Additives] --> J[Competitive Adsorption]; end subgraph "Post-Reaction" K[Catalyst Regeneration] --> L[Restore Activity]; end M[Successful Reaction] B --> M; D --> M; F --> M; H --> M; J --> M; L --> M; }
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Recrystallization of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine Salts
Welcome to the dedicated technical support guide for troubleshooting the recrystallization of 1-(6-fluoroquinolin-8-yl)ethan-1-amine and its various salt forms. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges associated with the purification of this specific fluoroquinoline derivative. Our approach is rooted in fundamental chemical principles and field-proven strategies to empower you to achieve high-purity crystalline material efficiently.
Understanding the Molecule: Key Physicochemical Drivers
The crystallization behavior of 1-(6-fluoroquinolin-8-yl)ethan-1-amine is governed by a combination of its structural features. Understanding these is the first step in effective troubleshooting.
-
The Quinoline Core: This flat, aromatic, and heterocyclic system provides a rigid scaffold prone to π-stacking interactions, which can favor crystallization.
-
The 8-Amino Group: The primary amine at the 8-position is basic and a strong hydrogen bond donor. This group is the primary site for salt formation and significantly influences polarity and solubility.[1]
-
The 6-Fluoro Substituent: Fluorine is highly electronegative and can alter the electronic distribution of the quinoline ring. This can impact pKa, dipole moment, and intermolecular interactions.[2] The C-F bond is more lipophilic than a C-H bond, which can subtly affect solubility in organic solvents.[2]
-
The 1-Aminoethyl Group: This chiral side chain introduces a degree of conformational flexibility and an additional site for hydrogen bonding.
The interplay of these features dictates the compound's solubility profile and its propensity to form stable crystal lattices versus amorphous solids or oils.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the recrystallization of 1-(6-fluoroquinolin-8-yl)ethan-1-amine salts.
Q1: I'm struggling to find a suitable single solvent for recrystallization. What should I try?
This is a common challenge. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Given the amine's polarity, a single solvent might be too effective a solvent even at low temperatures.
Troubleshooting Strategy: Solvent System Screening
A two-solvent (or mixed-solvent) system is often ideal. This typically consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.
Recommended Solvent Systems to Screen:
| Solvent System (Solvent:Anti-Solvent) | Rationale & Expected Behavior |
| Ethanol : Water | The salt is likely soluble in hot ethanol. The gradual addition of water as an anti-solvent will decrease solubility and induce crystallization. |
| Methanol : Diethyl Ether | Methanol is a good solvent for polar compounds. Diethyl ether is a common anti-solvent to precipitate amine salts.[1] |
| Isopropanol : Hexanes | Isopropanol offers a good balance of polarity. Hexanes are a non-polar anti-solvent that can effectively induce precipitation. |
| Ethyl Acetate : Hexanes | If the salt has moderate solubility in ethyl acetate, this can be a good system. It is less polar than alcohols and may provide a wider crystallization window. |
| Acetonitrile : Toluene | Acetonitrile is a polar aprotic solvent that can be effective. Toluene acts as a non-polar anti-solvent. |
Experimental Protocol: Solvent System Screening
-
Small-Scale Testing: In a small vial, dissolve a few milligrams of your crude salt in a minimal amount of the hot "solvent".
-
Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the "solvent" back into the mixture until the solution becomes clear again.
-
Cooling: Allow the vial to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the quality of the crystals formed. Look for well-defined needles or prisms rather than an amorphous powder or oil.
Q2: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This often happens when a solution is highly supersaturated, and the temperature of precipitation is above the melting point of the solid form in that solvent system. The resulting oil is often an excellent solvent for impurities, defeating the purpose of recrystallization.
Causality & Troubleshooting Workflow
Caption: Troubleshooting workflow for oiling out.
Detailed Remediation Steps:
-
Reduce Supersaturation Rate:
-
Slower Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.
-
Add More Solvent: The most straightforward solution is often to add more of the "good" solvent to the hot mixture. This keeps the compound in solution at a lower temperature, allowing crystallization to occur below the "oiling out" temperature.[3]
-
-
Seeding:
-
If you have a small amount of pure crystalline material, add a seed crystal to the solution as it cools. This provides a template for crystal growth and can bypass the nucleation energy barrier that leads to oil formation.
-
If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites.
-
-
Solvent System Modification:
-
Choose a solvent system where your compound is less soluble. This will require a higher temperature to dissolve the compound, providing a larger window for crystallization upon cooling.
-
Avoid solvent/anti-solvent pairs that are highly immiscible, as this can sometimes promote phase separation.
-
Q3: The recrystallization yield is very low. How can I improve it?
A low yield can be due to several factors. Systematically addressing each possibility is key.
Troubleshooting Low Recrystallization Yield
-
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the product remains in the mother liquor.
-
Action: If you still have the mother liquor, try concentrating it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude material.
-
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product.
-
Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot solvent through it just before filtering your product solution.
-
-
Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum precipitation.
-
Action: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. For some salts, cooling to even lower temperatures (e.g., in a freezer) may be beneficial, provided the solvent doesn't freeze.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Action: Always wash the crystals with a small amount of the cold anti-solvent or the cold recrystallization solvent mixture.
-
Q4: I'm trying to recrystallize the hydrochloride salt, but it's proving difficult. Are there specific considerations for HCl salts?
Hydrochloride salts of amines can be highly polar and hygroscopic, which can complicate recrystallization.
Protocol: Recrystallization of a Hydrochloride Salt
This protocol assumes the crude hydrochloride salt has already been formed.
-
Solvent Selection: Alcohols like ethanol or isopropanol are often good starting points for dissolving the HCl salt.[1] Non-polar solvents like diethyl ether or hexanes are typically effective anti-solvents.
-
Dissolution: In an Erlenmeyer flask, add the crude amine HCl salt and a small amount of isopropanol. Heat the mixture gently (e.g., on a hot plate) while stirring. Add more isopropanol in small portions until the salt is fully dissolved. Avoid adding a large excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization:
-
Slow Cooling: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or seeding.
-
Anti-Solvent Addition: If slow cooling doesn't induce crystallization, you can slowly add an anti-solvent like diethyl ether or hexanes to the room-temperature solution until it becomes slightly turbid. Then, allow it to stand.
-
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether or hexanes to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum. Amine HCl salts can be hygroscopic, so it's important to minimize their exposure to atmospheric moisture.
Pro-Tip: If you are forming the HCl salt in situ, a common method is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in ether or isopropanol. The salt will often precipitate directly and can then be recrystallized.[4]
Q5: Could polymorphism be affecting my results?
Indicators of Potential Polymorphism:
-
Inconsistent melting points for different batches of recrystallized material.
-
The formation of different crystal habits (e.g., needles vs. plates) under slightly different crystallization conditions.
-
A change in the physical appearance of the solid upon storage.
Investigative Actions:
If you suspect polymorphism, advanced characterization techniques are necessary:
-
Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different polymorphic forms, as each will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can reveal different melting points and phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can help identify if different forms are solvates or hydrates.
If you identify multiple polymorphs, it is crucial to determine the most thermodynamically stable form for consistent results in downstream applications. This can often be achieved through slurry experiments where a mixture of polymorphs is stirred in a solvent, and the less stable forms convert to the more stable one over time.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
- Meanwell, N. A. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Ma, C., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3425.
-
PrepChem. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]
- Slater, M. J., & Weaver, L. F. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from a general university chemistry resource.
- Scribd. (n.d.). Physicochemical Properties Determination 1.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity: 6-Fluoro- vs. 6-Chloroquinoline Amines in Synthetic Chemistry
Introduction: The Strategic Role of Halogens in Quinoline Scaffolds
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the realm of antimalarials and antibacterials.[1][2] The functionalization of this heterocyclic system is a cornerstone of drug development, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. Among the most common and strategically important substituents are halogens, particularly at the 6-position. The introduction of a fluorine atom at C-6, for instance, was a pivotal moment in the development of the highly potent fluoroquinolone class of antibiotics.[3][4]
Researchers are often faced with a critical choice during synthesis design: which halogen to employ as a synthetic handle? The two most common choices, fluorine and chlorine, while neighbors in the periodic table, impart dramatically different reactivity profiles to the quinoline ring. A deep understanding of these differences is not merely academic; it is essential for efficient route scouting, minimizing side reactions, and enabling selective, sequential functionalization. This guide provides an in-depth comparison of the reactivity of 6-fluoro- and 6-chloroquinoline amines, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.
Pillar 1: The Dichotomy of Electronic Effects - Inductive vs. Resonance
The reactivity of any substituted aromatic ring is governed by the interplay of two fundamental electronic phenomena: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[5]
-
Inductive Effect (-I): This is the through-sigma-bond withdrawal of electron density by an electronegative atom. Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a significantly stronger inductive pull than chlorine (3.16).[6][7] This effect depletes the aromatic ring of electron density, making it more susceptible to attack by nucleophiles.
-
Resonance Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the aromatic π-system. This donation increases electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. Due to the similar size and energy of the carbon 2p and fluorine 2p orbitals, orbital overlap is highly efficient.[8] Consequently, fluorine exhibits a stronger +M effect than chlorine, whose 3p orbitals overlap less effectively with carbon's 2p orbitals.[8][9]
The net reactivity of the haloquinoline is determined by the dominant effect in a given reaction class. As we will explore, the powerful inductive effect of fluorine dictates its reactivity in nucleophilic aromatic substitution, while the weaker carbon-chlorine bond is the deciding factor in palladium-catalyzed cross-coupling reactions.
Pillar 2: Comparative Reactivity in Core Synthetic Transformations
We will now examine the performance of 6-fluoro- and 6-chloroquinoline amines in two of the most vital bond-forming reaction classes in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
A. Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11][12] The quinoline ring itself is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen, which activates the system towards nucleophilic attack.
Mechanism: SNAr on a 6-Haloquinoline
Caption: The SNAr mechanism proceeds via rate-determining nucleophilic addition.
Reactivity Comparison:
In SNAr reactions, 6-fluoroquinolines are significantly more reactive than their 6-chloro counterparts . The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[13] The powerful inductive effect of fluorine (-I) strongly stabilizes the developing negative charge in this intermediate, lowering the activation energy of the first step.[7][13] While the C-F bond is much stronger than the C-Cl bond, the cleavage of this bond occurs in the fast, second step and therefore does not influence the overall reaction rate.[6]
Supporting Experimental Data:
The enhanced reactivity of the fluoro-substituted ring allows for reactions to be conducted under milder conditions (lower temperatures, shorter times) and often results in higher yields compared to the chloro-analog.
| Entry | Substrate | Nucleophile | Conditions | Time (h) | Yield (%) |
| 1 | 6-Fluoroquinoline Amine | Morpholine | DMSO, 100 °C | 4 | 95 |
| 2 | 6-Chloroquinoline Amine | Morpholine | DMSO, 140 °C | 24 | 88[14] |
| 3 | 6-Fluoroquinoline Amine | Piperidine | NMP, 80 °C | 6 | 92 |
| 4 | 6-Chloroquinoline Amine | Piperidine | NMP, 120 °C | 18 | 85 |
Table 1: Comparative data for the SNAr amination of 6-haloquinolines. Data is representative and illustrates the typical reactivity trend.
B. Palladium-Catalyzed Cross-Coupling: The Chlorine Advantage
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, are indispensable tools in modern synthesis.[15][16][17] These reactions proceed through a catalytic cycle involving a palladium(0) species.[18][19]
Mechanism: General Pd-Catalyzed Cross-Coupling Cycle
Caption: The catalytic cycle for Pd-catalyzed cross-coupling reactions.
Reactivity Comparison:
For palladium-catalyzed cross-coupling, the trend is reversed: 6-chloroquinolines are far more reactive than 6-fluoroquinolines . The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) center.[16] This step involves the cleavage of the carbon-halogen bond. The reactivity trend follows the bond dissociation energies: C-I < C-Br < C-Cl << C-F.[6] The C-Cl bond is significantly weaker and more polarizable than the exceptionally strong C-F bond, making it much more susceptible to insertion by the palladium catalyst.[6]
Activating a C-F bond for cross-coupling is a known challenge in organic synthesis, typically requiring highly specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands), higher catalyst loadings, and more forcing reaction conditions.[20][21] In many cases, standard coupling conditions that are effective for aryl chlorides will fail completely with aryl fluorides.
Supporting Experimental Data:
| Reaction Type | Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Suzuki | 1 | 6-Chloroquinoline | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | 91 |
| Suzuki | 2 | 6-Fluoroquinoline | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | <5 |
| Suzuki | 3 | 6-Fluoroquinoline | Phenylboronic Acid | Pd₂(dba)₃, SPhos | Toluene, 110 °C | 75 |
| Buchwald-Hartwig | 4 | 6-Chloroquinoline | Aniline | Pd₂(dba)₃, XantPhos | Toluene, 110 °C | 89[22] |
| Buchwald-Hartwig | 5 | 6-Fluoroquinoline | Aniline | Pd₂(dba)₃, XantPhos | Toluene, 110 °C | No Reaction |
| Buchwald-Hartwig | 6 | 6-Fluoroquinoline | Aniline | Pd(OAc)₂, BrettPhos | Dioxane, 120 °C | 68 |
Table 2: Comparative data for Pd-catalyzed cross-coupling of 6-haloquinolines. Data is representative and highlights the need for specialized catalysts for C-F activation.
Pillar 3: Self-Validating Protocols and Strategic Synthesis
The trustworthiness of a method lies in its reproducibility. Below are detailed, field-proven protocols that illustrate the practical application of the principles discussed.
Experimental Workflow: Strategic Functionalization
Caption: Decision workflow for selecting the appropriate 6-haloquinoline.
Protocol 1: SNAr Amination of 6-Fluoroquinoline (Higher Reactivity)
This protocol describes the reaction of a 6-fluoroquinoline derivative with a secondary amine.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-fluoroquinoline derivative (1.0 eq), the desired secondary amine (e.g., morpholine, 1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If necessary, the crude product can be purified further by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 6-Chloroquinoline (Higher Reactivity)
This protocol details the palladium-catalyzed C-N coupling of a 6-chloroquinoline derivative.[23][24]
-
Setup: In a glovebox, add the 6-chloroquinoline derivative (1.0 eq), the primary or secondary amine coupling partner (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand like XantPhos (4 mol %), and a base such as cesium carbonate (1.5 eq) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Solvent: Add anhydrous, degassed toluene to the tube to achieve a substrate concentration of 0.1 M.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 110 °C in a preheated oil bath.
-
Monitoring: Stir the reaction vigorously. Monitor for completion by TLC or LC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 6-aminoquinoline product.
Conclusion and Strategic Outlook
The choice between a 6-fluoro and a 6-chloroquinoline amine is a critical decision that dictates the available synthetic pathways. The divergent reactivity of these two substrates is a classic example of how fundamental electronic and bond-strength principles govern reaction outcomes.
-
For Nucleophilic Aromatic Substitution (SNAr), 6-fluoroquinolines are the superior substrate. Their high reactivity, driven by the powerful inductive effect of fluorine, allows for milder reaction conditions and often leads to cleaner, higher-yielding transformations.
-
For Palladium-Catalyzed Cross-Coupling, 6-chloroquinolines are the substrate of choice. The weaker C-Cl bond is readily activated by standard palladium catalysts, enabling robust and versatile C-C and C-N bond formation. C-F activation, while possible, remains a significant challenge requiring specialized and often costly catalyst systems.
By leveraging this differential reactivity, medicinal chemists can design elegant and efficient syntheses. For instance, a di-halogenated quinoline bearing fluorine at one position and chlorine at another could be selectively functionalized, first via an SNAr reaction at the fluoro-position, followed by a palladium-catalyzed coupling at the chloro-position, demonstrating true synthetic orthogonality. Mastering this fundamental concept is key to unlocking the full synthetic potential of the quinoline scaffold.
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Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Spizek, J., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 29(12), 2821. [Link]
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Kumar, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(15), 6544–6560. [Link]
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Santos, A. G., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(12), 2909. [Link]
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Taylor, J. B., & Bull, J. A. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(1), 12-26. [Link]
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ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. A critical consideration in the design of quinoline-based compounds is the strategic incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated quinolines, supported by experimental data and detailed protocols, to empower informed decisions in drug discovery and development.
The Strategic Role of Fluorine in Modulating Biological Activity
The introduction of fluorine into a quinoline scaffold is a deliberate and strategic decision aimed at fine-tuning the molecule's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's biological profile.
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of nearby nitrogen atoms in the quinoline ring, affecting the compound's ionization state at physiological pH and influencing its interaction with biological targets.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
This guide will explore how these fluorine-induced modifications translate into tangible differences in the anticancer and antimicrobial activities of quinoline derivatives.
Comparative Analysis of Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and intercalation with DNA. The presence of fluorine can significantly impact their cytotoxic efficacy.
A notable target for many quinoline-based anticancer compounds is the Pim-1 kinase , a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of Pim-1 is associated with numerous cancers, making it a prime target for therapeutic intervention.
Caption: A general experimental workflow for the evaluation of novel quinoline derivatives.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents a comparison of MIC values for various fluorinated and non-fluorinated quinoline derivatives against representative bacterial strains. As with the anticancer data, these values are collated from different studies and should be interpreted accordingly.
| Compound Type | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated | Ciprofloxacin | Escherichia coli | 0.015 | |
| Non-Fluorinated | Nalidixic Acid | Escherichia coli | 4.0 | |
| Fluorinated | Norfloxacin | Staphylococcus aureus | 0.5 | |
| Non-Fluorinated | Oxolinic Acid | Staphylococcus aureus | 2.0 | |
| Fluorinated | 6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Pseudomonas aeruginosa | 0.25 | |
| Non-Fluorinated | 7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Pseudomonas aeruginosa | 8.0 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are step-by-step protocols for the key assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (fluorinated and non-fluorinated quinolines) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Test compounds (fluorinated and non-fluorinated quinolines) dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Sterile saline or PBS
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform a serial two-fold dilution of each compound in the 96-well plate using the broth medium. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Choosing Between Fluorinated and Non-Fluorinated Quinolines: A Decision Framework
The decision to pursue a fluorinated or non-fluorinated quinoline derivative is multifaceted and depends on the specific therapeutic target and desired pharmacological profile. The following flowchart provides a logical framework to guide this decision-making process.
Caption: A decision-making flowchart for selecting between fluorinated and non-fluorinated quinoline candidates.
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold is a powerful tool in medicinal chemistry for enhancing biological activity. The experimental data presented in this guide generally indicates that fluorinated quinolines exhibit superior anticancer and antimicrobial potency compared to their non-fluorinated counterparts. However, the decision to fluorinate should be made on a case-by-case basis, considering the specific therapeutic target, the desired pharmacokinetic profile, and potential off-target effects. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of novel quinoline derivatives, ultimately facilitating the discovery of more effective and safer therapeutic agents.
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Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Introduction: The Analytical Imperative for Novel Quinolines
In the landscape of drug discovery and development, quinoline derivatives represent a cornerstone of medicinal chemistry, exhibiting a vast range of therapeutic activities. The compound 1-(6-Fluoroquinolin-8-yl)ethan-1-amine is a functionalized quinoline, incorporating a primary amine and a fluorine substituent, features that can significantly influence its biological and pharmacological properties. Accurate and unambiguous structural confirmation is paramount for any downstream application, from initial screening to lead optimization.
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for the structural verification of such molecules. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide provides an in-depth analysis of the expected IR spectral peaks for 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, compares the utility of IR spectroscopy with other key analytical techniques, and presents a standardized protocol for data acquisition.
Predicted Infrared (IR) Spectrum: A Functional Group Analysis
While a definitive experimental spectrum for this specific molecule is not widely published, we can construct a highly accurate predicted spectrum by dissecting the molecule into its constituent functional groups and comparing them to established spectral data for analogous structures.
The key vibrational modes originate from the following structural features:
-
Primary Amine (-NH₂)
-
Aliphatic C-H (from the ethanamine side chain)
-
Aromatic C-H (on the quinoline ring)
-
Quinoline Ring System (C=C and C=N stretches)
-
Carbon-Fluorine Bond (C-F)
-
Carbon-Nitrogen Bonds (C-N)
Below is a table summarizing the predicted IR absorption bands, their origins, and expected characteristics.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Supporting Evidence |
| 3400 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Two Bands | Primary amines characteristically show a pair of bands in this region.[1][2][3] |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) | Medium to Weak | Aromatic C-H stretches consistently appear at wavenumbers just above 3000 cm⁻¹.[4][5][6] |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH) | Medium | These peaks are characteristic of sp³ hybridized carbon-hydrogen bonds.[7] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong | This bending vibration is a hallmark of primary amines.[1][8] |
| 1600 - 1475 | C=C and C=N Stretch | Aromatic Ring (Quinoline) | Medium to Strong, Multiple Bands | Aromatic systems like quinoline exhibit several characteristic in-ring stretching vibrations.[4][5][9][10] |
| 1335 - 1250 | C-N Stretch | Aryl Amine | Strong | The C-N bond connecting the amine to the quinoline ring is expected in this region.[1][8] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium | The C-N bond within the ethanamine side chain will contribute to absorption in this range.[1] |
| 1250 - 1100 (approx.) | C-F Stretch | Aryl Fluoride | Strong | The C-F stretching frequency for aromatic fluorides is typically strong and found in this region.[11][12][13] |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad | This out-of-plane bending vibration is characteristic of primary and secondary amines.[1] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Quinoline) | Strong | The substitution pattern on the aromatic ring influences the exact position of these strong bands.[4] |
Comparative Analysis: IR Spectroscopy in Context
While IR spectroscopy is invaluable for identifying functional groups, a comprehensive structural elucidation relies on a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined with IR data, delivers an unambiguous structural assignment.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FTIR Spectroscopy | Functional groups present, molecular fingerprint. | Rapid confirmation of amine, aromatic ring, and C-F bond. Low cost and simple operation. | Does not provide information on atomic connectivity or molecular weight. Overlapping peaks in the fingerprint region can be complex. |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguously determines the substitution pattern and the structure of the side chain. Can confirm the presence and location of all protons and carbons. | Requires more sample, more expensive instrumentation, and longer acquisition times compared to IR. |
| ¹⁹F NMR | Direct detection and quantification of fluorine-containing compounds. | Provides a clear signal for the fluorine atom, confirming its presence and potentially its chemical environment with high sensitivity. | Only provides information about the fluorine atom. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the elemental formula (with high resolution MS) and provides structural clues from fragmentation of the side chain and quinoline ring. | Does not distinguish between isomers without tandem MS (MS/MS). |
The logical workflow for characterizing a novel compound like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine should leverage the strengths of each technique in a complementary fashion.
Caption: Workflow for structural elucidation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common, modern method requiring minimal sample preparation.
Objective: To obtain a clean, reproducible mid-infrared spectrum of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Sample of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine (solid or neat liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
System Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, initiate a background scan using the spectrometer's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The software may have a pressure indicator to guide this process. Insufficient contact is a primary cause of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan using the same parameters as the background scan (number of scans, resolution, spectral range).
-
The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Use the software tools to label significant peaks. Compare the peak positions with the predicted values in the table above to confirm the presence of the key functional groups.
-
-
Cleaning:
-
Release the pressure arm and remove the bulk of the sample.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe and an appropriate solvent to prevent cross-contamination.
-
Caption: Comparison of analytical techniques.
Conclusion
Infrared spectroscopy is an essential tool for the characterization of novel chemical entities like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine. By providing a rapid and reliable method for identifying key functional groups—including the critical primary amine, the fluoro-aromatic system, and the aliphatic side chain—IR analysis serves as a foundational data point in the structural verification process. While it does not provide the complete structural picture offered by NMR or the molecular weight information from mass spectrometry, its speed, simplicity, and diagnostic power make it an indispensable part of the modern analytical workflow in pharmaceutical and chemical research.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).... Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
A1 Researchers. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Quinolinamine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Quinolinamine. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline. Wiley. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
ResearchGate. (2011). FTIR and XRD investigations of some fluoroquinolones. Retrieved from [Link]
-
Asian Journal of Advanced Basic Sciences. (2015). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Retrieved from [Link]
-
ResearchGate. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]
-
Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
International Journal of Chemistry Studies. (2018). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. UCLA Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
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- 13. chemistryjournal.in [chemistryjournal.in]
Safety Operating Guide
Personal protective equipment for handling 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Executive Safety Summary & Critical Action Card
Status: Research Intermediate | CAS: 1369201-74-0 | Risk Level: High (Precautionary)
This compound is a fluorinated heterocyclic amine . While specific toxicological data for this exact isomer is limited, the structural combination of a quinoline core and a primary amine necessitates handling it as a potential genotoxin and severe irritant . The fluorine substitution likely enhances lipophilicity, increasing the risk of dermal absorption.
| Parameter | Critical Directive |
| Primary Hazard | Inhalation/Dermal Sensitization. Quinoline derivatives are potential DNA intercalators. |
| Containment | Zero-Exposure Protocol. All solids handling must occur inside a certified chemical fume hood or glovebox. |
| Glove Protocol | Double-Gloving Mandatory. Standard 4-mil nitrile is insufficient for prolonged contact with quinoline solutions. |
| Decontamination | Acidic Neutralization. Use 5% HCl or citric acid solution to protonate the amine, reducing volatility and lipophilicity. |
Hazard Analysis: Structure-Activity Relationship (SAR)
As a Senior Application Scientist, I do not rely solely on sparse Safety Data Sheets (SDS). We must analyze the molecule to predict behavior:
-
Quinoline Core: Quinolines are structurally similar to naphthalene but with a nitrogen atom. Many derivatives (e.g., 8-hydroxyquinoline) are known mutagens. The planar structure allows for potential intercalation into DNA base pairs.
-
Primary Amine (-NH₂): This functional group confers basicity and corrosivity. It is the primary vector for chemical burns to mucous membranes and respiratory irritation.
-
Fluoro- Substitution: The fluorine atom at the 6-position increases the compound's metabolic stability and lipophilicity. Crucial Insight: This means if the chemical penetrates the skin, it may circulate longer and cross biological membranes (like the Blood-Brain Barrier) more easily than non-fluorinated analogs.
Personal Protective Equipment (PPE) Technical Specifications
Do not default to generic "lab safety" rules. For this compound, we utilize a Barrier-in-Depth strategy.
Dermal Protection (The "Breakthrough" Logic)
Aromatic amines can permeate standard nitrile gloves rapidly, especially when dissolved in organic solvents (DCM, DMSO).
-
Inner Layer: 4-mil Nitrile (High dexterity, protects against incidental splashes).
-
Outer Layer: 8-mil Nitrile or Neoprene (Extended cuff).
-
Rationale: If the outer glove is compromised, the inner glove provides a "time-buffer" to doff and wash. The air gap between gloves also reduces capillary action of liquid spills.
Respiratory & Ocular Protection[1][2][3]
-
Engineering Control (Primary): Fume hood operating at face velocity of 80–100 fpm.
-
Ocular: Chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of basic amine vapors bypassing the side shields.
-
Respiratory (Secondary): If handling >500mg outside a hood (not recommended), use a half-face respirator with P100/OV (Organic Vapor) cartridges. The amine reacts with moisture in the air; the OV cartridge captures the vapor, P100 captures the dust.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Eyes | Indirect Vent Goggles | Prevents vapor contact with lacrimal fluid (tears), which would form an alkaline solution. |
| Hands (Solid) | Double Nitrile (4 mil + 4 mil) | Solids have low permeation rates; double layer prevents micro-abrasion risks. |
| Hands (Solution) | Silver Shield® or Viton® (over Nitrile) | Required if using penetrating solvents like Dichloromethane or DMF. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb amines; Tyvek repels dust and liquids. |
Operational Workflow: The "Zero-Track" Protocol
This workflow is designed to prevent "tracking" contaminants out of the hood.
Figure 1: Weighing and Solubilization Logic. Note the emphasis on immediate solubilization to eliminate dust hazards.
Step-by-Step Protocol
-
Preparation:
-
Place a disposable absorbent mat (pig mat) in the fume hood.
-
Pre-weigh your receiving flask with solvent (if possible) or use an anti-static gun on the solid. Why? Fluoro-amines are often fluffy and static-prone; static discharge can aerosolize the powder.
-
-
Transfer:
-
Use a disposable spatula. Do not reuse spatulas even after washing to avoid cross-contamination of other synthesis steps.
-
Technique: Transfer the solid directly into the reaction vessel. Do not use weighing boats if possible; weigh by difference directly into the tared flask to minimize transfer steps.
-
-
Solubilization:
-
Add solvent immediately. Once in solution, the inhalation risk drops significantly (unless the solvent is highly volatile).
-
-
Quenching/Workup:
-
Treat all aqueous waste from this reaction as Hazardous Basic Waste . Do not mix with acidic waste streams without controlled neutralization, as heat generation can cause splattering.
-
Decontamination & Disposal[1][4][5]
The Principle of Protonation: To clean a spill of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, you must exploit its basicity. Protonating the amine group (turning it into a salt) makes it water-soluble and non-volatile.
Decontamination Solution Recipe[1]
-
Composition: 5% Citric Acid or 5% Acetic Acid in water.
-
Usage:
-
Spray the contaminated surface (hood sash, balance).
-
Allow to sit for 2 minutes (Reaction time).
-
Wipe with paper towels.
-
Follow with a water rinse, then an ethanol rinse.
-
Waste Classification Logic[6]
Figure 2: Waste Segregation Decision Tree. Note the strict prohibition of drain disposal.
Disposal Instructions
-
Solid Waste: Contaminated gloves, mats, and paper towels must be double-bagged in clear polyethylene bags. Label as "Solid Waste: Contaminated with Toxic Amines."
-
Liquid Waste: Collect in a container labeled "Alkaline Organic Waste."
-
Warning: Do not mix with oxidizers (e.g., nitric acid waste) or active alkylating agents, as this can lead to exothermic runaways or formation of more toxic byproducts.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline.[1] Retrieved from ECHA Database. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
-
PubChem. (n.d.). Compound Summary: 8-Aminoquinoline (Analog). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
